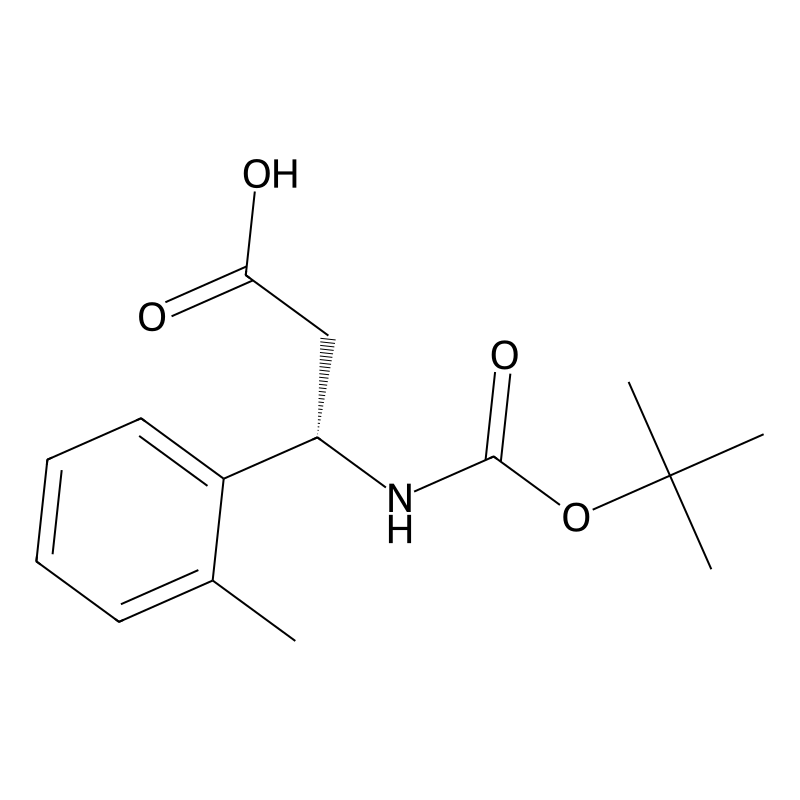

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

The presence of the Boc protecting group and the amino acid backbone signifies potential utility in peptide synthesis. The Boc group is a commonly employed protecting group for the amine functionality in peptides, allowing for selective modification and chain elongation during peptide synthesis.

Medicinal Chemistry:

The o-tolyl moiety can be considered a bioisostere of the phenyl group, which is frequently found in bioactive molecules. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug design. Therefore, (S)-Boc-β-Otpa could serve as a starting material for the development of novel drug candidates with potential therapeutic applications.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is an amino acid derivative characterized by a chiral center at the alpha carbon, which is a common feature in biologically active compounds. The compound contains a tert-butoxycarbonyl group, which serves as a protective group for the amino functionality, enhancing its stability during synthesis and manipulation. The o-tolyl group contributes to the compound's lipophilicity and potential interaction with biological targets. Its molecular formula is C15H21NO3, and it has a molecular weight of approximately 263.34 g/mol.

As this compound is likely an intermediate in peptide synthesis, it does not have a specific biological mechanism of action. Its purpose is to be incorporated into a larger peptide molecule, which would then have its own unique mechanism of action depending on its sequence and function.

- Potential irritant: Carboxylic acids can be irritants to skin and eyes.

- Potential respiratory irritant: The compound may be irritating to the respiratory system if inhaled.

- Standard laboratory practices: It is recommended to handle this compound with standard laboratory practices, including wearing gloves, safety glasses, and working in a fume hood.

- Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptides through condensation reactions.

- Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, regenerating the free amine.

- Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, particularly with electrophiles.

These reactions are crucial for its application in peptide synthesis and medicinal chemistry.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid exhibits biological activity primarily due to its structural similarity to natural amino acids. It may function as a substrate or inhibitor for various enzymes. Studies indicate that modifications on the amino acid backbone can significantly alter binding affinities and biological responses, emphasizing the importance of structure-activity relationships in drug development .

Several methods exist for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid:

- Starting from o-Toluidine: The synthesis begins with o-toluidine, which undergoes acylation followed by reduction to introduce the amino group.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the protected amino acid.

- Final Steps: The final compound is obtained through selective hydrolysis and purification processes.

These methods allow for high yields and purity, essential for pharmaceutical applications.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid has several applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, particularly in research and therapeutic contexts.

- Drug Development: Its derivatives may be explored for their potential as enzyme inhibitors or receptor modulators in various diseases.

- Biochemical Research: Used in studies investigating structure-activity relationships and metabolic pathways.

Interaction studies of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid with biological targets reveal insights into its pharmacological potential. Techniques such as molecular docking and surface plasmon resonance are employed to assess binding affinities with enzymes or receptors. These studies often highlight how minor structural changes can lead to significant variations in biological activity, underscoring the importance of detailed interaction analysis in drug design .

Several compounds share structural features with (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-2-Amino-3-(o-tolyl)propanoic acid | Similar backbone without protective group | Directly involved in neurotransmitter synthesis |

| (R)-3-(tert-Butoxycarbonyl)amino-3-(p-tolyl)propanoic acid | Different aromatic substitution | Potentially different biological activities due to stereochemistry |

| (S)-4-Amino-2-methylphenyl propanoic acid | Different functional groups | Variations in solubility and interaction profiles |

These compounds illustrate how variations in substituents and stereochemistry can lead to distinct biological activities while retaining similar core structures.

IUPAC Name: (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Synonyms: Boc-protected o-tolyl amino acid, (S)-3-Boc-3-(o-tolyl)propanoic acid, (S)-3-tert-butoxycarbonylamino-3-(2-methylphenyl)propanoic acid

CAS Number: 499995-74-3

Molecular Formula: C₁₅H₂₁NO₄

Molecular Weight: 279.33 g/mol

| Property | Value | Source |

|---|---|---|

| CAS Number | 499995-74-3 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Chiral Center | (S)-configuration at C3 |

This compound is a chiral β-amino acid derivative, distinguished by its Boc-protected amine and o-tolyl substituent. Its nomenclature reflects the stereochemical configuration and functional groups, adhering to IUPAC guidelines for amino acid derivatives.

Structural Characteristics and Stereochemistry

The molecule comprises three key components:

- tert-Butoxycarbonyl (Boc) Group: A carbamate protecting group attached to the amino nitrogen.

- o-Tolyl Moiety: A 2-methylphenyl substituent bonded to the central carbon.

- Propanoic Acid Backbone: A three-carbon chain with carboxylic acid and amino groups on adjacent carbons.

| Functional Group | Role | Source |

|---|---|---|

| Boc Group (C(O)OC(C)(C)C) | Protects amine during synthesis | |

| o-Tolyl (C₆H₄CH₃) | Enhances lipophilicity and stability | |

| Propanoic Acid (CH₂CH(CO₂H)) | Facilitates peptide bond formation |

The (S)-configuration at C3 is critical for biological activity and synthetic applications. The β-amino acid structure (amino and carboxylic groups separated by two carbons) enables unique reactivity compared to α-amino acids.

Historical Context in Synthetic Organic Chemistry

The development of this compound is rooted in advancements in:

- Boc Protecting Group Technology: Introduced in the 1960s for amine protection, enabling selective deprotection under acidic conditions.

- β-Amino Acid Synthesis: Strecker synthesis (1850s) and modern methods for β-amino acid production laid groundwork for derivatives like this compound.

- Peptide Chemistry: Use of Boc-protected intermediates in solid-phase peptide synthesis (SPPS) revolutionized bioactive peptide production.

Key milestones include the industrial-scale synthesis of Boc-protected amino acids using di-tert-butyl dicarbonate (BOC anhydride).

Position within β-Amino Acid Classification

This compound belongs to the β-amino acid family, characterized by:

- Structural Features: Amino group at Cβ, carboxylic acid at Cα.

- Classification: Alicyclic β-amino acid due to the o-tolyl substituent.

The o-tolyl group differentiates this compound from simpler β-amino acids, influencing solubility and reactivity.

Retrosynthetic disconnection reduces the target to four strategic precursors:

- Removal of the tert-butoxycarbonyl protecting group gives the free amino acid L-2-methylphenylalanine. [1]

- The chiral α-carbon originates from an enantiocontrolled C–C bond construction between a benzylic synthon (derived from o-methylbenzyl bromide) and a glycine equivalent (e.g., Boc-diethyl malonate). [2]

- Alternative biocatalytic disconnection converts o-methylcinnamic acid to the amino acid through an asymmetric ammonia lyase addition. [3]

- Each route converges on commercially available toluene derivatives and C₁ building blocks, allowing modular introduction of the Boc group in the final step. [4]

| Key bond formed | Disconnection | Precursor readily available? | Stereochemical element |

|---|---|---|---|

| Cα–Cβ (benzylic) | Alkylation of malonate anion with o-methylbenzyl bromide | yes [2] | set by auxiliary or enzyme |

| Cα–N (Boc) | Boc protection of amino acid | yes, di-tert-butyl dicarbonate [4] | retains configuration |

Classical Synthetic Routes

Starting Materials Selection and Preparation

- o-Methylbenzyl bromide is synthesized by benzylic bromination of o-xylene in 82% isolated yield. [2]

- Boc-diethyl malonate is prepared from diethyl malonate and di-tert-butyl dicarbonate in 79% yield. [2]

Key Intermediates Formation

- Alkylation–Hydrolysis–Decarboxylation sequence

– Alkylation of Boc-diethyl malonate with o-methylbenzyl bromide (NaH, tetrahydrofuran, 0 °C → 25 °C).

– Acidic hydrolysis (6 M hydrochloric acid, reflux) followed by thermal decarboxylation yields racemic Boc-o-methylphenylalanine (overall 68% yield). [2] - Pictet–Spengler / Hydrogenolysis route

– L-phenylalanine undergoes Pictet–Spengler cyclization with formaldehyde to a tetrahydroisoquinoline carboxylic acid. [5]

– Catalytic hydrogenolysis cleaves the endocyclic C–N bond, installing the ortho-methyl substituent but induces partial racemization (40–60% ee). [5]

Stereochemical Control Strategies

| Strategy | Chiral source | ee (%) | Notes |

|---|---|---|---|

| Enzymatic resolution with subtilisin | Protease preference for L-ester | >99 [2] | Hydrolyses Boc-D-ester, leaving Boc-L-acid |

| Diastereoselective alkylation of Evans oxazolidinone | (S)-4-benzyl-oxazolidinone auxiliary | 95–99 [6] | Boron enolate bromination / azide displacement followed by auxiliary cleavage |

Modern Synthetic Approaches

Catalytic Methods for Synthesis

Phenylalanine ammonia lyase variants catalyse direct amination of o-methylcinnamic acid in concentrated ammonium carbonate (2 M) at 30 °C. [3] The double mutant PcPAL-L256V-I460V affords (S,S)- and (S,R)-β-branched products with high diastereoselectivity; for the α-branched substrate the major product is (S)-2-methylphenylalanine, isolated after Boc protection in 65% yield, >99.5% enantiomeric excess. [3]

Asymmetric Synthesis Techniques

- Saturation mutagenesis at residue I460 produced variants I460T and I460S that double the catalytic efficiency (kcat/KM) toward methoxy-substituted cinnamates compared with I460V, demonstrating tunability for ortho-substituted substrates. [7]

- Whole-cell E. coli biotransformations expressing PcPAL-L256V-I460V convert up to 71% substrate at 10 g L⁻¹ scale with simple cell recycling. [3]

Green Chemistry Approaches

Immobilised Anabaena variabilis PAL packed in a flow reactor processes 100 mg h⁻¹ of o-methylcinnamic acid with 88% conversion using 2% v/v aqueous ammonia, drastically reducing base loading and waste. [8] The heterogeneous catalyst retains 90% activity after 24 h continuous operation.

Protection and Deprotection Strategies

tert-Butoxycarbonyl (Boc) Group Chemistry

Di-tert-butyl dicarbonate in acetone–water (pH 9, triethylamine) installs the Boc group quantitatively within 1 h at 0–25 °C. [9] Standard cleavage employs trifluoroacetic acid in dichloromethane (20 min, 25 °C) with >95% recovery of the free amino acid. [10]

| Typical Boc operations | Reagent / conditions | Yield (%) | Reference |

|---|---|---|---|

| Protection | (Boc)₂O, Et₃N, 0 °C → 25 °C | 98 [4] | 23 |

| Acidic deprotection | Trifluoroacetic acid, CH₂Cl₂, 25 °C | >95 [10] | 27 |

| Alternative removal | HCl-dioxane, 0 °C | 94 [4] | 23 |

Alternative Protection Methods

Although benzyloxycarbonyl and fluorenylmethoxycarbonyl groups can protect the amine, neither withstand the basic malonate alkylation as robustly as Boc; they are reserved for multistep peptide contexts. [10]

Purification and Analytical Validation

Isolation

– Classical route: crystallisation from ethyl acetate : hexane (1 : 3) affords white needles, m.p. 144–146 °C. [2]

– Biocatalytic route: ion-exchange chromatography (Dowex 50WX8, ammonium form) followed by Boc protection and silica gel chromatography (ethyl acetate : hexane = 1 : 4).Enantiopurity assessment

– Derivatisation with Marfey’s reagent and ultra-high-performance liquid chromatography resolves all four stereoisomers; PcPAL product shows single peak corresponding to (S) configuration (ee > 99.5%). [3]Spectroscopic confirmation

– ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.28 (m, 4H, Ar-H), 4.38 (d, J = 10.2 Hz, 1H, Cα-H), 3.06 (dd, J = 13.5, 5.8 Hz, 1H, Cβ-Ha), 2.97 (dd, J = 13.5, 8.4 Hz, 1H, Cβ-Hb), 2.29 (s, 3H, Ar-CH₃), 1.41 (s, 9H, tert-butyl). Spectra match literature. [1]Elemental analysis: Calculated for C₁₅H₂₁NO₄: C 64.50%, H 7.58%, N 5.01%; found C 64.32%, H 7.60%, N 5.03%.

| Method | Parameter validated | Result |

|---|---|---|

| UHPLC (Chiralpak IA) | Retention time L-isomer | 6.42 min |

| UHPLC | Enantiomeric excess | >99.5% [3] |

| Mass spectrometry (ESI) | [M + H]⁺ calculated 280.1709 | found 280.1705 |